molecular formula C9H9N4O4- B8272037 Theophylline-7-acetate

Theophylline-7-acetate

Cat. No.: B8272037
M. Wt: 237.19 g/mol
InChI Key: HCYFGRCYSCXKNQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Theophylline-7-acetate (C₉H₁₀N₄O₄) is a xanthine derivative with bronchodilatory properties, primarily used in respiratory disorders such as asthma and chronic obstructive pulmonary disease (COPD). It functions by inhibiting phosphodiesterase (PDE) enzymes, particularly types III and IV, which elevates intracellular cyclic adenosine monophosphate (cAMP) levels, leading to bronchial smooth muscle relaxation . A notable application is its combination with ambroxol (a mucolytic agent) to form ambroxol this compound (acebrophylline), which synergistically enhances mucociliary clearance and reduces airway inflammation . This compound is distinct from the parent compound theophylline due to its modified structure at the 7-position, which enhances selectivity for specific PDE isoforms and reduces adenosine receptor antagonism .

Properties

Molecular Formula

C9H9N4O4-

Molecular Weight

237.19 g/mol

IUPAC Name

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetate

InChI

InChI=1S/C9H10N4O4/c1-11-7-6(8(16)12(2)9(11)17)13(4-10-7)3-5(14)15/h4H,3H2,1-2H3,(H,14,15)/p-1

InChI Key

HCYFGRCYSCXKNQ-UHFFFAOYSA-M

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)[O-]

Origin of Product

United States

Scientific Research Applications

Therapeutic Applications

1.1 Respiratory Diseases
Theophylline-7-acetate is primarily utilized in the treatment of bronchial and pulmonary diseases, including asthma, chronic obstructive pulmonary disease (COPD), and bronchitis. It acts as a bronchodilator, improving airflow in patients with obstructive airway conditions. A study highlighted the efficacy of ambroxol this compound in treating patients with acute exacerbations of COPD, demonstrating significant improvements in pulmonary function tests .

1.2 Anti-inflammatory Properties
Research indicates that derivatives of this compound exhibit anti-inflammatory effects. A study synthesized various esters of 7-theophyllineacetic acid and tested them for anti-inflammatory activity, showing that these compounds exhibited lower toxicity compared to traditional non-steroidal anti-inflammatory drugs like indomethacin . This suggests potential applications in treating inflammatory conditions.

Pharmacological Studies

2.1 Mechanism of Action
this compound functions through multiple mechanisms, including inhibition of phosphodiesterase enzymes, leading to increased intracellular cyclic AMP levels, which promotes bronchodilation. Additionally, it has been observed to depress the rate of alkaline hydrolysis of certain compounds, indicating its role in complex formation with other molecules .

2.2 Clinical Trials
Clinical trials have investigated the pharmacokinetics and therapeutic efficacy of theophylline-7-acetic acid (a related compound). In a double-blind crossover trial involving asthmatic patients, it was found that there was no significant difference in pulmonary function when comparing theophylline-7-acetic acid with placebo, suggesting limited absorption or bioavailability in this form .

Analytical Methods

3.1 Spectrophotometric Assays
this compound has been analyzed using various spectrophotometric methods to determine its concentration in biological fluids. A notable method involves measuring its levels in serum samples, which aids in monitoring therapeutic drug levels during treatment .

3.2 Chromatographic Techniques
High-performance liquid chromatography (HPLC) has been extensively used for the quantitative analysis of theophylline derivatives. These methods provide high sensitivity and specificity for detecting this compound in complex biological matrices .

Case Studies

StudyApplicationFindings
Ambroxol this compound for COPDRespiratory TherapyImproved lung function in COPD patients during acute phases
Anti-inflammatory EstersInflammationLower toxicity compared to indomethacin; potential for safer anti-inflammatory therapies
Clinical Trial on Theophylline-7-Acetic AcidAsthma TreatmentNo significant therapeutic effect observed; concerns about absorption

Comparison with Similar Compounds

Theophylline

  • Mechanism: Theophylline non-selectively inhibits PDE isoforms I, III, and IV and antagonizes adenosine receptors, contributing to broader effects (bronchodilation, anti-inflammatory) but also side effects like tachycardia and CNS stimulation .
  • Selectivity: Unlike Theophylline-7-acetate, theophylline’s non-selective PDE inhibition increases risks of systemic adverse effects.
  • Clinical Use : Theophylline requires therapeutic drug monitoring due to its narrow therapeutic index, whereas this compound (as part of acebrophylline) offers improved tolerability .

Theophylline-7-acetic Acid (TAA)

  • Role in Acebrophylline: TAA is the xanthine component of acebrophylline.
  • Synergy with Ambroxol : In acebrophylline, TAA’s bronchodilatory effects complement ambroxol’s mucolytic action, creating a dual-action therapeutic .

Ambroxol (AMB)

  • Function : Ambroxol modifies mucus viscosity and stimulates ciliary motility, enhancing mucociliary clearance. Unlike this compound, it has minimal direct PDE inhibitory activity .
  • Combination Rationale : The acebrophylline salt combines AMB’s mucolytic properties with this compound’s PDE inhibition, addressing both mucus hypersecretion and bronchoconstriction in COPD .

Structural Derivatives

  • Dimethyl Piperazinium this compound : This derivative incorporates a piperazine moiety, enhancing solubility and conferring diuretic properties. It is used for smooth muscle relaxation but lacks the mucolytic benefits of acebrophylline .
  • Triazole-Modified Derivatives : Compounds like 2-(5-((theophylline-7’-yl)methyl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)-acetic acid salts exhibit altered physicochemical properties (e.g., solubility, stability) but require further pharmacological evaluation .

Key Research Findings

Pharmacodynamic Comparisons

Compound PDE Inhibition Adenosine Receptor Antagonism Therapeutic Effects
This compound (ATA) Selective (PDE III/IV) No Bronchodilation, reduced side effects
Theophylline Non-selective (PDE I/III/IV) Yes Broad effects, higher toxicity
TAA Weak (PDE III/IV) No Component of acebrophylline
Ambroxol None No Mucolytic, expectorant

Preparation Methods

Reaction Mechanism and Conditions

The most direct synthesis involves the reaction of theophylline with sodium chloroacetate in an alkaline medium. As described in CN103360393B, sodium hydroxide maintains a pH of 8–12, facilitating nucleophilic substitution. Theophylline’s N-7 position reacts with chloroacetate, forming theophylline-7-acetic acid. The reaction is monitored via thin-layer chromatography (TLC), with sodium carbonate ensuring completion by neutralizing excess acid.

Optimization and Yield

This method achieves a yield exceeding 90%, with product purity reaching 99.9% after recrystallization. Key advantages include minimal byproducts and scalability for industrial production. The use of aqueous sodium hydroxide as a solvent reduces costs and environmental impact compared to organic solvents.

Reaction with Ambroxol Alkali

Solvent and Stoichiometry

A patent by Chengdu Chemical Trial-Production Factory (CN101407517B) details the coupling of theophylline-7-acetic acid with ambroxol alkali in water, ethanol, or methanol. The optimal weight ratio of theophylline-7-acetic acid to ambroxol alkali is 1:1.49–1.69. This method produces ambroxol this compound, a bronchodilator-mucolytic combination drug.

Purification and Characterization

Post-reaction purification employs column chromatography with a mobile phase of acetonitrile and acetic acid buffer (pH 4.6). High-performance liquid chromatography (HPLC) analysis confirms a purity of ≥99%, with UV detection at 272 nm. Fourier-transform infrared spectroscopy (FTIR) identifies key functional groups, including carbonyl (1700 cm⁻¹) and aromatic C–H (2921 cm⁻¹) stretches.

Table 1: Raw Material Specifications for Ambroxol-Theophylline-7-Acetate Synthesis

Raw MaterialSupplierPurity
TheophyllineShanghai Pharmaceutical Co. Ltd≥99%
Ambroxol AlkaliZhejiang Fuda PharmaceuticalHPLC≥99%
Sodium HydroxideTianjin Chemical FactoryAR

Esterification and Hydrazide Formation

Stepwise Derivatization

Acefylline (theophylline-7-acetic acid) undergoes esterification with methanol in the presence of sulfuric acid, yielding this compound methyl ester with 72% efficiency. Subsequent treatment with hydrazine monohydrate produces theophylline-7-acetohydrazide at 99% yield. This two-step process enables further functionalization, such as coupling with aryl isothiocyanates to form triazole hybrids.

Analytical Validation

Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity. The methylene group linking theophylline and the triazole moiety resonates at δ 41.33 (¹³C NMR), while aromatic protons appear at δ 7.25–7.48 (¹H NMR).

Nucleophilic Substitution with Ethylaryl Groups

Catalyzed Alkylation

A 2021 study synthesized 7-(ethylaryl)theophylline derivatives via nucleophilic substitution. Theophylline reacts with 1,2-dichloroethane or 1,2-chloroethanol in 2N NaOH, catalyzed by tetrabutylammonium bromide (TBAB). Refluxing at 80°C for 2 hours achieves yields of 86–88%.

Solvent and Workup

Ethyl acetate extraction followed by silica gel chromatography (ethyl acetate/hexane, 4:1) purifies the product. Melting points range from 127°C to >270°C, with NMR data confirming alkoxy and aryl substituents.

Table 2: Comparison of Preparation Methods

MethodReactantsCatalystYieldPurity
Alkaline CondensationTheophylline, Na chloroacetateNaOH>90%99.9%
Ambroxol CouplingTheophylline-7-acetic acid, AmbroxolNone85–90%≥99%
EsterificationAcefylline, MeOHH₂SO₄72%95%
Ethylaryl SubstitutionTheophylline, 1,2-dichloroethaneTBAB86–88%98%

Challenges and Industrial Considerations

Polymorphism and Solvate Formation

Recrystallization of this compound salts can yield multiple polymorphs and solvates, complicating large-scale production. Differential scanning calorimetry (DSC) and X-ray diffractometry are critical for identifying stable forms.

Environmental and Cost Factors

While aqueous alkaline methods are cost-effective, organic solvents like dimethylformamide (DMF) in derivatization routes raise environmental concerns. Future research should prioritize green chemistry approaches, such as using ionic liquids or microwave-assisted synthesis.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Theophylline-7-acetate, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer: this compound is typically synthesized via alkylation or esterification of theophylline derivatives. For example, propyl 2-(theophylline-7’-yl)acetate can be prepared by reacting theophylline with haloacetic acid derivatives under controlled pH and temperature . Optimization involves monitoring reaction kinetics using HPLC or NMR to identify intermediates and byproducts. Adjusting solvent polarity (e.g., DMF vs. ethanol) and catalyst selection (e.g., triethylamine for deprotonation) can improve yields. Purity is validated via melting point analysis and spectroscopic characterization (IR, 1^1H/13^13C NMR) .

Q. How do researchers characterize the solid-state forms of this compound, and what techniques are essential for polymorph identification?

  • Methodological Answer: Polymorphs and solvates are identified using X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA). For instance, two monotropically related polymorphs of ambroxol this compound were distinguished by their distinct endothermic peaks in DSC and mass loss profiles in TGA . Hot-stage microscopy (HSM) can visualize phase transitions during heating. Researchers must cross-validate results with spectroscopic methods (e.g., Raman) to rule out hydrate formation .

Q. What analytical methods are recommended for quantifying this compound in complex matrices (e.g., biological samples)?

  • Methodological Answer: Reverse-phase HPLC with UV detection (λ = 270–280 nm) is widely used, with mobile phases containing phosphate buffers and acetonitrile. Method validation requires assessing linearity (R2^2 > 0.99), recovery rates (90–110%), and limit of detection (LOD < 1 µg/mL) . For trace analysis, LC-MS/MS with electrospray ionization (ESI) provides higher sensitivity. Sample preparation often involves protein precipitation with acetonitrile or solid-phase extraction (C18 columns) .

Advanced Research Questions

Q. How can researchers resolve contradictions in polymorphic stability data for this compound under varying humidity and temperature conditions?

  • Methodological Answer: Contradictions arise due to kinetic vs. thermodynamic stability differences. Use dynamic vapor sorption (DVS) to study hygroscopicity and construct phase diagrams via the Schroeder-Van Laar equation, which predicts miscibility in liquid vs. solid phases . Accelerated stability studies (40°C/75% RH for 6 months) paired with XRPD can identify phase transitions. Statistical modeling (e.g., PCA of DSC data) helps differentiate environmental impacts on polymorphic ratios .

Q. What strategies are effective in synthesizing and characterizing novel this compound derivatives with enhanced bioavailability?

  • Methodological Answer: Derivatization via hydrazide or triazole functionalization (e.g., 7’-((3-thio-4-ethyl-4Н-1,2,4-triazoles-5-yl)methyl)theophylline) improves solubility. Reaction progress is tracked via TLC and mass spectrometry. Bioavailability is assessed using in vitro Caco-2 cell permeability assays and in vivo pharmacokinetic studies (AUC024_{0-24}, Cmax_{max}) in rodent models. Computational modeling (e.g., molecular docking with xanthine oxidase) guides structural modifications .

Q. How should researchers design experiments to address discrepancies in reported pharmacological activity of this compound derivatives?

  • Methodological Answer: Discrepancies may stem from impurity profiles or assay variability. Implement orthogonal analytical methods (e.g., 1^1H NMR purity > 98%, LC-MS for byproduct detection). Replicate bioactivity assays (e.g., bronchodilation in guinea pig trachea) with standardized positive controls (e.g., theophylline) and statistical power analysis (n ≥ 6, p < 0.05). Meta-analysis of historical data identifies outliers linked to synthesis batches or solvent residues .

Q. What computational and experimental approaches are recommended for predicting and validating this compound’s degradation pathways?

  • Methodological Answer: Use density functional theory (DFT) to model hydrolysis or oxidation pathways, focusing on bond dissociation energies (e.g., ester group stability). Forced degradation studies (acid/base, peroxide exposure) with LC-MS/MS identify degradation products. Arrhenius kinetics (40–60°C) extrapolate shelf-life under ambient conditions. Synchrotron radiation XRPD monitors structural changes during stress testing .

Data Analysis & Reproducibility

Q. How can researchers ensure reproducibility in this compound synthesis and characterization across laboratories?

  • Methodological Answer: Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles. Publish detailed protocols in supplementary materials, including raw spectral data (e.g., NMR FID files) and crystallographic information files (CIFs) for polymorphs . Inter-lab validation studies using blinded samples and standardized reagents (e.g., USP-grade solvents) reduce variability. Statistical tools like Bland-Altman plots assess inter-lab consistency in HPLC purity measurements .

Q. What frameworks are used to analyze conflicting data on this compound’s metabolic interactions in preclinical models?

  • Methodological Answer: Apply Hill’s criteria for causality: strength (dose-response), consistency (multiple models), and biological plausibility (CYP450 enzyme inhibition assays). Use species-specific hepatocyte models to compare metabolite profiles (e.g., human vs. rat microsomes). Contradictions are resolved via Bayesian network analysis, integrating in vitro IC50_{50} values, in vivo clearance data, and clinical case reports .

Tables for Key Data

Parameter Analytical Method Acceptance Criteria Reference
Purity of synthesized batchesHPLC-UV≥ 95% (area normalization)
Polymorphic ratioXRPD + Rietveld refinementRwp_{wp} < 10%
Bioavailability (oral)Caco-2 permeability assayPapp_{app} > 1 × 106^{-6} cm/s
Degradation kineticsLC-MS/MS + Arrhenius modelEa_a calculated with R2^2 > 0.95

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